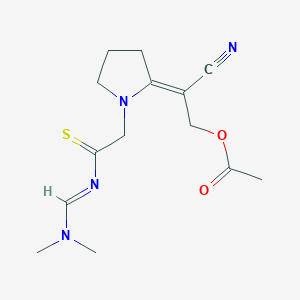

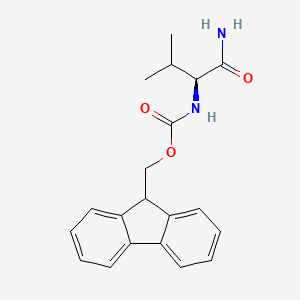

Fmoc-Val-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Val-NH2: is a compound that consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino acid valine, with an amide group at the C-terminus. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to the stability and ease of removal of the Fmoc group under basic conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

-

Fmoc Protection of Valine:

- The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

-

Amidation:

Industrial Production Methods:

- Industrial production of Fmoc-Val-NH2 typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .

Análisis De Reacciones Químicas

Types of Reactions:

-

Deprotection:

- The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF). This reaction is rapid and produces dibenzofulvene as a byproduct .

-

Coupling Reactions:

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry:

- Fmoc-Val-NH2 is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS .

Biology and Medicine:

- Peptides synthesized using this compound are used in various biological studies, including enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs .

Industry:

Mecanismo De Acción

Mechanism:

- The Fmoc group protects the amino group of valine during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Propiedades

Fórmula molecular |

C20H22N2O3 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1 |

Clave InChI |

WLWOCNVSNTYFLW-SFHVURJKSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

SMILES canónico |

CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)